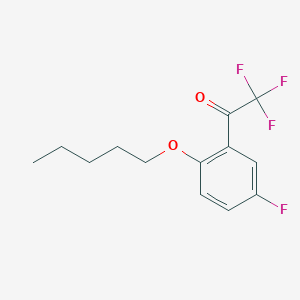![molecular formula C15H23NO B7999465 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol](/img/structure/B7999465.png)
1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol is a chemical compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a cyclopropyl ethanol moiety
Preparation Methods
The synthesis of 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 4-(diethylamino)benzaldehyde with cyclopropyl methyl ketone, followed by reduction to yield the desired ethanol derivative. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol group to yield different alcohol derivatives.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions.
Scientific Research Applications
1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol exerts its effects involves interactions with specific molecular targets. The diethylamino group can interact with biological receptors, while the phenyl and cyclopropyl groups contribute to the compound’s overall binding affinity and specificity. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular signaling processes.
Comparison with Similar Compounds
1-[4-(Diethylamino)phenyl]-1-cyclopropyl ethanol can be compared with similar compounds such as:
1-[4-(Dimethylamino)phenyl]-1-cyclopropyl ethanol: Differing by the presence of dimethylamino instead of diethylamino, which affects its chemical and biological properties.
1-[4-(Diethylamino)phenyl]-1-propyl ethanol:
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
1-cyclopropyl-1-[4-(diethylamino)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-16(5-2)14-10-8-13(9-11-14)15(3,17)12-6-7-12/h8-12,17H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZNJXYBUYPZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![O2-Ethyl O1-[2-(3,4,5-trifluorophenyl)ethyl] oxalate](/img/structure/B7999430.png)

![1,3-Difluoro-2-[(4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7999445.png)




![4-[(3-Methyl-1-piperidino)methyl]thiophenol](/img/structure/B7999472.png)


